molecular formula C24H27FN2O3S B2434433 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone CAS No. 686743-84-0

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

Cat. No.: B2434433
CAS No.: 686743-84-0
M. Wt: 442.55
InChI Key: OFOQDLXZNHMRNK-UHFFFAOYSA-N
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Description

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining an indole moiety with a piperidine ring, linked through a sulfonyl group

Preparation Methods

The synthesis of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using fluorobenzyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Sulfonylation: The sulfonyl group can be introduced through sulfonyl chloride reagents under basic conditions.

    Final Coupling: The final step involves coupling the indole moiety with the piperidine ring through the sulfonyl group, often using coupling reagents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl group or the indole ring.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonyl group, leading to the formation of corresponding amines and sulfonic acids.

Scientific Research Applications

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to study receptor binding and enzyme inhibition.

    Chemical Biology: The compound serves as a probe in chemical biology to investigate cellular pathways and molecular interactions.

    Industrial Applications: It may be used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with target proteins. The fluorobenzyl group enhances binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects or biological responses.

Comparison with Similar Compounds

1-(2-ethylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone can be compared with similar compounds such as:

    1-(2-ethylpiperidin-1-yl)-2-(1H-indol-3-yl)sulfonyl)ethanone: Lacks the fluorobenzyl group, which may result in different binding affinities and biological activities.

    1-(2-ethylpiperidin-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The position of the fluorine atom on the benzyl group can influence its chemical properties and interactions.

    1-(2-methylpiperidin-1-yl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone: The methyl group on the piperidine ring can alter the compound’s steric and electronic properties.

Properties

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-2-20-10-5-6-13-27(20)24(28)17-31(29,30)23-16-26(22-12-4-3-11-21(22)23)15-18-8-7-9-19(25)14-18/h3-4,7-9,11-12,14,16,20H,2,5-6,10,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOQDLXZNHMRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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